molecular formula C14H9NO2 B2631329 5-(Quinolin-8-yl)furan-2-carbaldehyde CAS No. 900515-40-4

5-(Quinolin-8-yl)furan-2-carbaldehyde

Cat. No.: B2631329
CAS No.: 900515-40-4
M. Wt: 223.231
InChI Key: XNJAADBRBPGQEQ-UHFFFAOYSA-N
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Description

5-(Quinolin-8-yl)furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde moiety substituted at the 5-position with a quinolin-8-yl group. This structure combines the aromatic and electron-deficient properties of quinoline with the reactive aldehyde group of furan-2-carbaldehyde.

Properties

IUPAC Name

5-quinolin-8-ylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAADBRBPGQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science Applications

1. Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of quinoline derivatives make them suitable for applications in organic electronics, particularly in OLED technology. Compounds like 5-(Quinolin-8-yl)furan-2-carbaldehyde can be utilized to develop efficient light-emitting materials due to their favorable electronic properties . Research into the synthesis of these materials has shown promising results in terms of performance and stability.

2. Photovoltaic Devices
Similar to their application in OLEDs, quinoline-based compounds are being explored for use in photovoltaic devices. Their ability to absorb light and convert it into electrical energy positions them as potential candidates for enhancing the efficiency of solar cells .

Organic Synthesis Applications

1. Building Blocks for Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through reactions such as condensation and substitution, facilitating the development of new pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles
The compound can be employed in the synthesis of novel heterocyclic compounds that may possess unique biological activities. Its ability to participate in diverse chemical reactions makes it an important building block in synthetic organic chemistry .

Case Studies

Study Findings Applications
Somvanshi et al., 2008Demonstrated anticancer activity against various cell linesDevelopment of chemotherapeutic agents
Biavatti et al., 2002Explored antifungal propertiesNew antifungal drug development
Recent DFT studiesAssessed binding affinities with CDK-5 enzymePotential for drug design targeting cancer

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its quinoline and furan rings. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 5-(Quinolin-8-yl)furan-2-carbaldehyde with similar compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Notable Properties Source/Application Context
This compound Quinolin-8-yl 235.24* Hypothesized high thermal stability due to aromatic stacking; potential for metal coordination. Inferred from quinoline derivatives
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl 217.17 High sublimation enthalpy (ΔsubH° = 105.2 kJ/mol); low vapor pressure. Thermodynamic studies
5-(2-Bromophenyl)furan-2-carbaldehyde 2-Bromophenyl 251.05 Increased lipophilicity; potential bioactivity due to halogenation. Safety data
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) Hydroxymethyl 126.11 Common Maillard reaction product; thermally labile. Food chemistry
5-Chloroquinolin-8-yl furan-2-carboxylate Chloroquinolin-8-yl + carboxylate 273.67 Crystalline structure with C–H⋯O interactions; enhanced solubility vs. aldehyde. Crystallography
5-(Boronate ester)quinoline-8-carbaldehyde 4,4,5,5-Tetramethyl-dioxaborolan-2-yl 275.14 Suzuki coupling precursor; used in medicinal chemistry. Synthetic intermediate

*Calculated molecular weight based on formula C₁₄H₉NO₂.

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Br): Increase molecular weight and thermal stability but reduce vapor pressure .
  • Quinoline vs.
  • Functional Group Variation : Replacing the aldehyde with a carboxylate (as in ) alters solubility and hydrogen-bonding patterns, impacting crystallinity .
Thermodynamic and Stability Data

Comparative thermodynamic properties of nitrophenyl-substituted analogs (from and ):

Compound ΔsubH° (kJ/mol) ΔsubG° (kJ/mol) ΔcombH° (kJ/mol) Notes
5-(4-Nitrophenyl)furan-2-carbaldehyde 105.2 68.3 -3280 High sublimation enthalpy; stable solid
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde 98.7 65.1 -3415 Methyl group slightly reduces stability

The absence of direct data for this compound necessitates extrapolation: its larger aromatic system likely increases ΔsubH° compared to phenyl analogs, aligning with trends in polycyclic compounds .

Biological Activity

5-(Quinolin-8-yl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H9N1O2
  • Molecular Weight : 201.21 g/mol

This compound features a quinoline moiety attached to a furan ring with an aldehyde functional group, which contributes to its reactivity and biological activity.

Biological Activity

Anticancer Properties
Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines, revealing IC50 values ranging from 1.23 to 7.39 µM for certain derivatives, suggesting promising antitumor activity .

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)TBD
This compoundA549 (Lung)TBD
Other DerivativeLCLC-103H (Lung)1.23 - 7.39

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects likely involves the inhibition of critical enzymes and pathways involved in cancer cell proliferation. For instance, it may act as an inhibitor of topoisomerases or cyclooxygenases (COX), which are pivotal in cancer cell survival and growth .

Anti-inflammatory Activity
In addition to its anticancer properties, quinoline derivatives have been studied for their anti-inflammatory effects. The compound has shown potential in inhibiting nitric oxide synthase (iNOS) and COX enzymes, thereby reducing inflammation in various models .

Case Studies

  • In Vitro Antitumor Activity Study : A study conducted on several quinoline derivatives, including those similar to this compound, demonstrated significant inhibition of cancer cell growth using crystal violet assays. The results indicated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer lines .
  • Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory potential of furan-containing quinoline derivatives. The study highlighted that compounds with furan rings exhibited better inhibition of inflammatory markers compared to their non-furan counterparts, suggesting that the furan moiety may play a crucial role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Quinolin-8-yl)furan-2-carbaldehyde?

  • Methodology : Cross-coupling reactions, such as Suzuki-Miyaura coupling, are effective for introducing the quinoline moiety to the furan-carbaldehyde scaffold. Phosphine ligands (e.g., Pd(PPh₃)₄) and aryl halides are commonly used. Post-synthetic oxidation of hydroxymethyl groups to carbaldehydes can be achieved using MnO₂ or TEMPO/oxone systems .
  • Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side reactions like over-oxidation or ligand degradation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR for structural elucidation of the quinoline and furan rings. Chemical shifts for aldehyde protons typically appear at δ 9.6–10.2 ppm .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • IR Spectroscopy : Confirm aldehyde C=O stretching vibrations (~1700 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Based on analogous aldehydes (e.g., quinoxaline-2-carboxaldehyde), it may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can thermodynamic stability be experimentally determined for this compound?

  • Method : Combustion calorimetry measures enthalpy of formation (ΔHf°) by burning the compound in oxygen. For example, 5-(nitrophenyl)furan-2-carbaldehyde derivatives exhibit ΔHf° values between -350 to -400 kJ/mol in the solid state .
  • Data Interpretation : Compare experimental results with computational methods (e.g., DFT) to validate accuracy.

Q. What catalytic mechanisms might involve this compound in acid-catalyzed reactions?

  • Mechanistic Insight : Acidic conditions (e.g., H₂SO₄) can protonate the aldehyde group, facilitating nucleophilic attacks or isomerization. For instance, HMF analogs form isomers like 5-(hydroxymethyl)furan-3-carbaldehyde under acid catalysis .
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates.

Q. How can biological activity be systematically evaluated for this compound?

  • Assays :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability .
    • Structure-Activity Relationships (SAR) : Modify substituents on the quinoline or furan rings to correlate structural features with bioactivity.

Contradictions and Resolution

  • Spectral Discrepancies : Variations in NMR/IR data may arise from solvent effects or crystallinity. Always report solvent (e.g., CDCl₃ vs. DMSO-d₆) and compare with computational predictions .
  • Thermodynamic Values : Discrepancies between experimental and computational ΔHf° values require error analysis (e.g., purity of samples, calibration of instruments) .

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